molecular formula C12H13NO3 B2500193 [5-(4-Amino-2-methoxy-phenyl)-furan-2-yl]-methanol CAS No. 727421-95-6

[5-(4-Amino-2-methoxy-phenyl)-furan-2-yl]-methanol

Cat. No.: B2500193
CAS No.: 727421-95-6
M. Wt: 219.24
InChI Key: FJBAMZUXNYAHKD-UHFFFAOYSA-N
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Description

[5-(4-Amino-2-methoxy-phenyl)-furan-2-yl]-methanol: is an organic compound with the molecular formula C12H13NO3. This compound features a furan ring substituted with a methanol group and a 4-amino-2-methoxy-phenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-Amino-2-methoxy-phenyl)-furan-2-yl]-methanol typically involves the reaction of 4-amino-2-methoxybenzaldehyde with furfural in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a base like sodium hydroxide to facilitate the condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Conversion to amines.

    Substitution: Introduction of halogen or nitro groups on the aromatic ring.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives:

Biology:

    Biological Studies: It serves as a model compound in studying the interactions of furan derivatives with biological systems.

Medicine:

    Drug Development: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry:

    Material Science: Used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which [5-(4-Amino-2-methoxy-phenyl)-furan-2-yl]-methanol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Comparison:

  • Structural Differences: While these compounds share the methoxyphenyl group, they differ in the substituents attached to the furan ring and the overall molecular structure.
  • Unique Properties: [5-(4-Amino-2-methoxy-phenyl)-furan-2-yl]-methanol’s unique combination of functional groups provides distinct reactivity and potential applications compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[5-(4-amino-2-methoxyphenyl)furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-15-12-6-8(13)2-4-10(12)11-5-3-9(7-14)16-11/h2-6,14H,7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBAMZUXNYAHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)C2=CC=C(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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